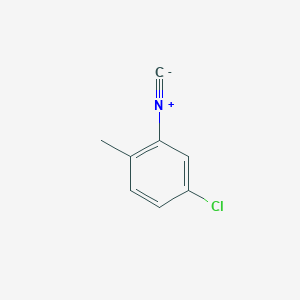

4-Chloro-2-isocyano-1-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

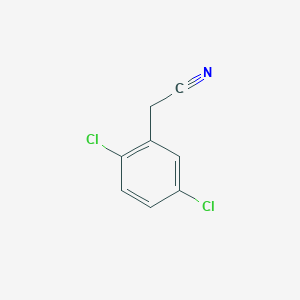

4-Chloro-2-isocyano-1-methylbenzene is a chemical compound with the molecular weight of 151.6 . Its IUPAC name is 4-chloro-1-isocyano-2-methylbenzene .

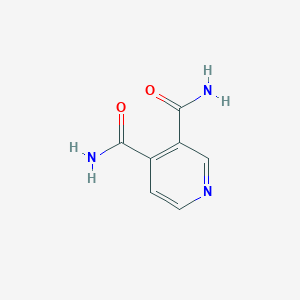

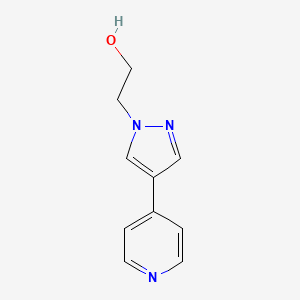

Molecular Structure Analysis

The InChI code for 4-Chloro-2-isocyano-1-methylbenzene is 1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-isocyano-1-methylbenzene are not available, it’s important to note that benzenes typically undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-isocyano-1-methylbenzene include a molecular weight of 151.6 . Unfortunately, other specific properties such as boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Structural Determinants in Halotriaroylbenzenes

4-Chloro-2-isocyano-1-methylbenzene is relevant in the study of structural determinants in halogen bonding, particularly in compounds like 4-halotriaroylbenzenes. For instance, the structures of 4-chloro- and 4-bromotribenzoylbenzene are dominated by C-X...O=C interactions, which are crucial in understanding the structural aspects of such compounds (Pigge, Vangala, & Swenson, 2006).

Polymerization End-Quenching

This chemical plays a role in the end-quenching of TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including variants of 4-Chloro-2-isocyano-1-methylbenzene, are effective in quenching these polymerizations, demonstrating its utility in direct chain-end functionalization in polymer chemistry (Morgan, Martínez-Castro, & Storey, 2010).

Synthesis of Pharmaceutical Intermediates

It serves as an important intermediate in the synthesis of pharmaceutical compounds. For example, its derivatives are used in the synthesis of Tianeptine, showcasing its significance in the pharmaceutical industry (Yang Jian-she, 2009).

Electrochemical Reduction Studies

In electrochemical studies, derivatives of 4-Chloro-2-isocyano-1-methylbenzene, like methyl triclosan, have been investigated for their reduction at glassy carbon electrodes. These studies provide insights into environmental pollutant reduction processes (Peverly et al., 2014).

Reactivity in Dinuclear Complexes

This compound is significant in studying the reactivity of quinonoid-bridged dinuclear complexes. It helps in understanding the effects of substituents on the reactivity and bonding properties of such complexes, which is vital in organometallic chemistry (Sommer et al., 2013).

Borabenzene Adduct Formation

Its derivatives have been studied for their role in the formation of borabenzene adducts through ligand exchange reactions, highlighting its importance in the study of boron chemistry and coordination compounds (Légaré et al., 2014).

Vaporization Enthalpies

Research into the vaporization enthalpies of chloro-substituted methylbenzenes, including 4-Chloro-2-isocyano-1-methylbenzene, contributes to our understanding of their thermodynamic properties, which is essential in physical chemistry and material sciences (Verevkin et al., 2014).

Eigenschaften

IUPAC Name |

4-chloro-2-isocyano-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVCJUZMZATMKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394205 |

Source

|

| Record name | 4-chloro-2-isocyano-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-isocyano-1-methylbenzene | |

CAS RN |

602262-01-1 |

Source

|

| Record name | 4-chloro-2-isocyano-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)